
5-Butylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Butylpyrimidine: is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 The butyl group attached to the pyrimidine ring at position 5 makes this compound unique
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butylpyrimidine can be achieved through several methods. One common approach involves the reaction of pyrimidine with butyl halides under basic conditions. For example, pyrimidine can react with butyl bromide in the presence of a strong base like sodium hydride to form this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a butylboronic acid derivative reacts with a halogenated pyrimidine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production.
化学反应分析
Types of Reactions: 5-Butylpyrimidine undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of pyrimidine N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the butyl group, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions, often in the presence of a base or catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidines with different functional groups.
科学研究应用
Chemistry: 5-Butylpyrimidine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyrimidine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as therapeutic agents. They are investigated for their antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological targets makes it a promising candidate for drug development.
Industry: this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers. The compound’s stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 5-Butylpyrimidine and its derivatives depends on their specific biological targets. In general, pyrimidine compounds can interact with enzymes, receptors, and nucleic acids. For example, some derivatives may inhibit enzyme activity by binding to the active site, while others may interfere with DNA replication or transcription processes. The molecular targets and pathways involved vary based on the specific structure and functional groups of the compound.
相似化合物的比较
5-Bromopyrimidine: Similar in structure but contains a bromine atom instead of a butyl group.
2,4,6-Tri-tert-butylpyrimidine: Contains three tert-butyl groups and is used as a sterically hindered base in organic synthesis.
Uniqueness: 5-Butylpyrimidine is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
33115-33-2 |
|---|---|
分子式 |
C8H12N2 |
分子量 |
136.19 g/mol |
IUPAC 名称 |
5-butylpyrimidine |
InChI |
InChI=1S/C8H12N2/c1-2-3-4-8-5-9-7-10-6-8/h5-7H,2-4H2,1H3 |
InChI 键 |
KKRBHBTYAWYVDY-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CN=CN=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


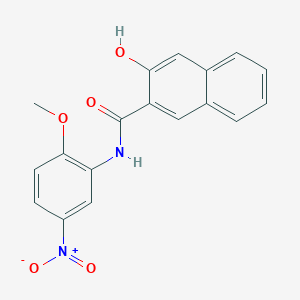
![[5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14691895.png)
![2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B14691902.png)


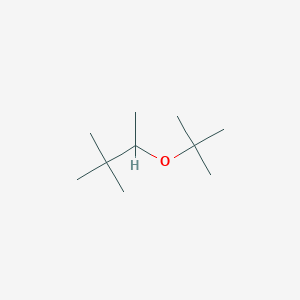
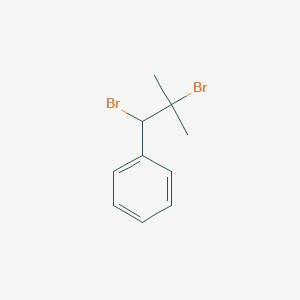
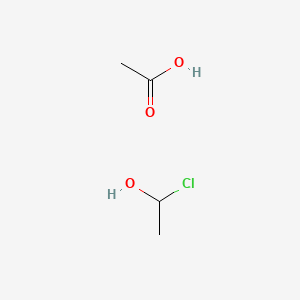
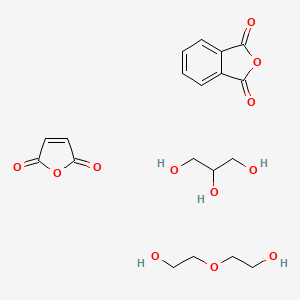
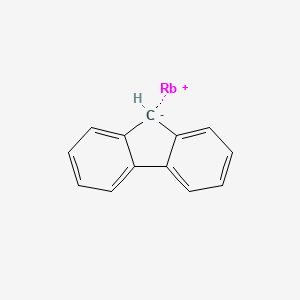
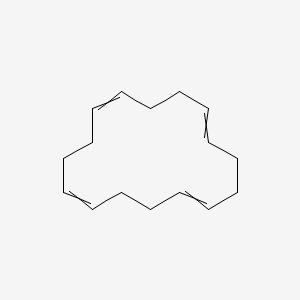

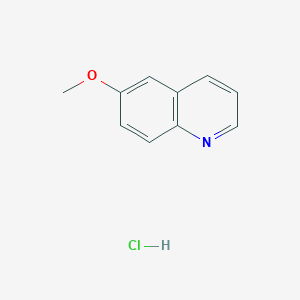
![Bicyclo[3.2.1]octane-2,3,4-trione](/img/structure/B14691979.png)
